N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide is a complex organic compound featuring a benzothiazole core. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The presence of functional groups such as methoxy, nitro, and sulfanyl contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy and Nitro Groups: The methoxy and nitro groups can be introduced via electrophilic aromatic substitution reactions. For instance, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while methoxylation can be done using methanol and a strong acid catalyst.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzothiazole derivative with a suitable thiol compound under basic conditions.
Formation of the Propanamide Moiety: The final step involves the acylation of the benzothiazole derivative with propanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. The benzothiazole core is known for its biological activity, and modifications of this structure can lead to the development of new therapeutic agents with antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and dyes. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.
Mechanism of Action
The mechanism of action of N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential for redox activity, which could be exploited in the design of prodrugs or in targeting oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide
- **N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acrylamide
Uniqueness
Compared to similar compounds, N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide is unique due to the presence of the propanamide moiety, which can influence its solubility, reactivity, and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C18H17N3O4S2 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[2-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]propanamide |
InChI |
InChI=1S/C18H17N3O4S2/c1-3-17(22)19-12-4-6-14-16(9-12)27-18(20-14)26-10-11-8-13(21(23)24)5-7-15(11)25-2/h4-9H,3,10H2,1-2H3,(H,19,22) |
InChI Key |
HQWIAHVYNBFYEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=C(C=CC(=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.